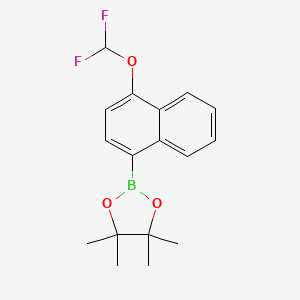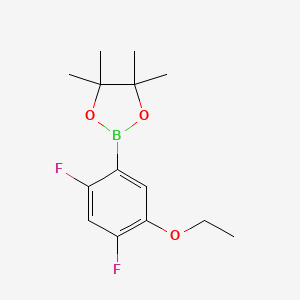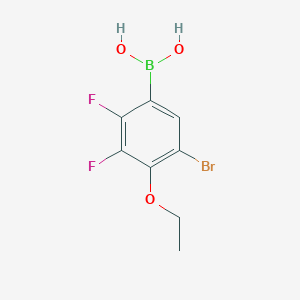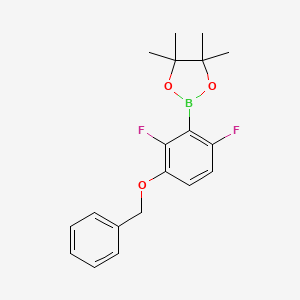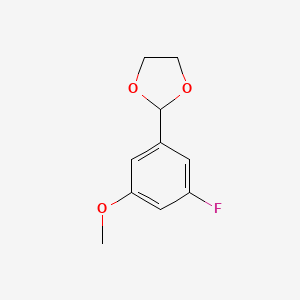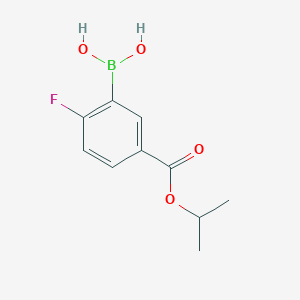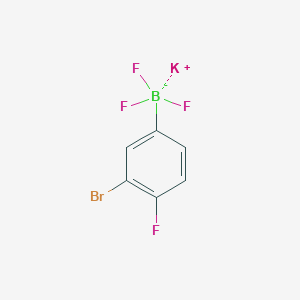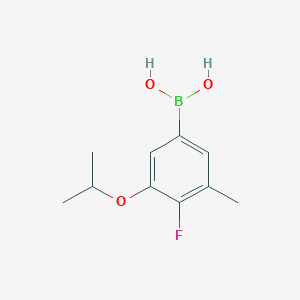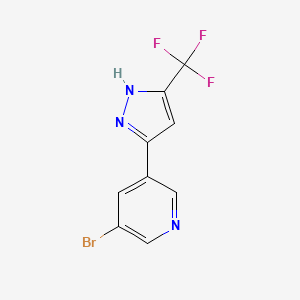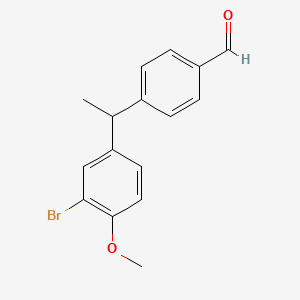
4-(1-(3-Bromo-4-methoxyphenyl)ethyl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-(3-Bromo-4-methoxyphenyl)ethyl)benzaldehyde is an organic compound with the molecular formula C16H15BrO2 It is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to a benzaldehyde moiety through an ethyl linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(3-Bromo-4-methoxyphenyl)ethyl)benzaldehyde typically involves the bromination of 4-methoxybenzaldehyde using a brominating reagent such as 1,3-di-n-butylimidazolium tribromide . The reaction proceeds under solvent-free conditions, making it an environmentally friendly approach. The brominated product is then subjected to further reactions to introduce the ethyl linkage and the benzaldehyde moiety.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反応の分析
Types of Reactions
4-(1-(3-Bromo-4-methoxyphenyl)ethyl)benzaldehyde undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine and methoxy groups on the phenyl ring make it susceptible to electrophilic aromatic substitution reactions.
Oxidation and Reduction: The aldehyde group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Bromination: 1,3-di-n-butylimidazolium tribromide is used as a brominating reagent.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products
Oxidation: 4-(1-(3-Bromo-4-methoxyphenyl)ethyl)benzoic acid.
Reduction: 4-(1-(3-Bromo-4-methoxyphenyl)ethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(1-(3-Bromo-4-methoxyphenyl)ethyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(1-(3-Bromo-4-methoxyphenyl)ethyl)benzaldehyde involves its interaction with specific molecular targets. The bromine and methoxy groups influence its reactivity and binding affinity to various biological molecules. The compound can participate in electrophilic aromatic substitution reactions, forming intermediates that interact with enzymes and receptors in biological systems .
類似化合物との比較
Similar Compounds
3-Bromo-4-methoxybenzaldehyde: Shares the bromine and methoxy groups but lacks the ethyl linkage.
4-Bromo-3-methoxybenzaldehyde: Similar structure but with different positions of the bromine and methoxy groups.
4-Methoxybenzaldehyde: Lacks the bromine atom and ethyl linkage.
Uniqueness
4-(1-(3-Bromo-4-methoxyphenyl)ethyl)benzaldehyde is unique due to the combination of its bromine, methoxy, and benzaldehyde groups connected through an ethyl linkage. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
特性
IUPAC Name |
4-[1-(3-bromo-4-methoxyphenyl)ethyl]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO2/c1-11(13-5-3-12(10-18)4-6-13)14-7-8-16(19-2)15(17)9-14/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKYQCGFOMJQVPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C=O)C2=CC(=C(C=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine] hydrochloride](/img/structure/B8208968.png)
